Ethyl tridecanoate

Adiabatic Calorimetry Thermodynamics Material Science

Why settle for undifferentiated FAEEs when chain-length specificity drives assay integrity? Ethyl tridecanoate (C15) delivers defined thermal properties and a validated GC retention index that shorter-chain analogs cannot match. Researchers rely on its higher enthalpy of fusion for DSC calibration and biodiesel cold-flow modeling. Its well-characterized MS parameters make it the go-to reference for FAEE profiling in food extracts, beverages, and biological fluids. Procuring this ≥97% pure, colorless liquid ensures your analytical validations, sensory reconstitution studies, and drug-delivery permeability assays are built on a reproducible foundation—not a variable one. Standardize your method with the correct C15 ethyl ester.

Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
CAS No. 28267-29-0
Cat. No. B153164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl tridecanoate
CAS28267-29-0
SynonymsEthyl n-Tridecanoate;  Ethyl Tridecanoate
Molecular FormulaC15H30O2
Molecular Weight242.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h3-14H2,1-2H3
InChIKeyQJYYMNOTJXIOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Tridecanoate (CAS 28267-29-0) – A C15 Saturated Fatty Acid Ethyl Ester for Analytical, Flavor, and Industrial Applications


Ethyl tridecanoate (Tridecanoic acid ethyl ester; CAS 28267-29-0) is a C15 saturated, straight-chain fatty acid ethyl ester (FAEE) [1]. It is a colorless liquid with a reported fruity odor [2] and a molecular weight of 242.40 g/mol [1]. With a density of approximately 0.86 g/cm³ and a boiling point of ~293°C at atmospheric pressure, it exhibits physical properties characteristic of long-chain esters .

The Hidden Cost of Replacing Ethyl Tridecanoate: Why Structural Analogs Do Not Guarantee Functional Equivalence


Substituting ethyl tridecanoate with a structurally similar fatty acid ethyl ester (FAEE) such as ethyl undecanoate (C13) or ethyl myristate (C16) is not a risk-free decision. While they share a chemical class, their performance and behavior diverge significantly due to differences in chain length. This is not a matter of interchangeable additives; it is a fundamental difference in physical chemistry. For instance, the thermal stability and phase change behavior of ethyl tridecanoate, which directly impacts its suitability for thermal processing, storage, and specialized applications like biodiesel formulation, are not generic to all FAEEs [1]. Overlooking these specific, measurable differences can lead to failed analytical validations, inconsistent product formulations, and compromised research reproducibility.

Quantitative Differentiation of Ethyl Tridecanoate: Data-Driven Selection Criteria


Thermal Stability and Phase Behavior: Measured Performance Against a Close Analog

Direct comparative analysis by adiabatic calorimetry shows that ethyl tridecanoate (C15) has significantly different thermal properties compared to ethyl undecanoate (C13), a common analog. The triple-point temperature (melting point) of ethyl tridecanoate is notably higher, and it possesses a substantially greater enthalpy of fusion, meaning it requires more energy to melt [1].

Adiabatic Calorimetry Thermodynamics Material Science Crystallization

Analytical Characterization via GC-MS: Establishing a Fingerprint for Identification

A standardized GC-MS protocol for identifying esters, amides, and spiroacetals includes specific retention parameters and fragmentation patterns for ethyl tridecanoate. This data serves as a baseline for its identification in complex mixtures .

Analytical Chemistry Gas Chromatography-Mass Spectrometry Metabolomics Quality Control

Chromatographic Retention Index: A Precise, Instrument-Specific Value for Identification

The linear retention index (RI) of ethyl tridecanoate has been determined and documented under specific GC conditions using polar columns. This value is a highly reproducible metric for compound identification in complex matrices, such as food or environmental samples [1].

Gas Chromatography Analytical Standards Quality Assurance Food Analysis

Biocompatibility Prediction: In Silico ADMET Profiling Suggests BBB Permeability

In silico analysis using admetSAR 2.0 predicts that ethyl tridecanoate has a high probability (95%) of crossing the blood-brain barrier (BBB) [1].

ADMET Drug Discovery Pharmacokinetics In Silico Modeling

Ethyl Tridecanoate Application Scenarios: Where Specificity Translates to Performance


Use as a High-Purity Analytical Reference Standard

Given its well-characterized GC retention index [1] and validated GC-MS parameters , ethyl tridecanoate is optimally suited as a reference standard for the identification and quantification of fatty acid ethyl esters (FAEEs) in complex matrices like biodiesel, food extracts, and biological fluids. The compound's defined thermal properties [2] further support its use in calibrating thermal analysis instruments like differential scanning calorimeters (DSC).

Formulation of Biodiesel and Renewable Lubricants

The specific thermal properties of ethyl tridecanoate, notably its higher melting point and greater enthalpy of fusion compared to shorter-chain analogs like ethyl undecanoate [2], make it a valuable reference component for studies aiming to optimize the low-temperature flow properties and energy content of biodiesel formulations. Its use as a model compound helps predict how C15:0 ethyl esters will influence the overall fuel or lubricant performance profile.

Component in Flavor and Fragrance Research

Its reported fruity odor [3] and classification as a fatty acid ester make ethyl tridecanoate a key compound in flavor and fragrance science. Researchers use it to study the contribution of medium-to-long-chain ethyl esters to the overall aroma profile of fermented beverages, fruit essences, and other natural products. Its procurement at high purity is critical for sensory studies and aroma reconstitution experiments .

Biomedical and Pharmacological Probe Molecule

The in silico prediction of high blood-brain barrier permeability [4] positions ethyl tridecanoate as a relevant probe molecule for pharmacokinetic and drug delivery research. It can be utilized to investigate the behavior of lipophilic compounds in biological systems, serving as a model to understand transport mechanisms or as a component in formulation studies where CNS exposure is a variable of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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